
(9H-Fluoren-9-YL)-triphenyl-phosphonium, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-FLUORENYLTRIPHENYLPHOSPHONIUM BROMIDE: is a chemical compound with the molecular formula C₃₁H₂₄BrP and a molecular weight of 507.415 g/mol . It is known for its use in various chemical reactions and research applications, particularly in the field of organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-FLUORENYLTRIPHENYLPHOSPHONIUM BROMIDE typically involves the reaction of 9-bromofluorene with triphenylphosphine . The reaction is carried out in a suitable solvent, such as toluene or chloroform , under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process generally follows the same principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 9-FLUORENYLTRIPHENYLPHOSPHONIUM BROMIDE undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be involved in redox reactions, although specific examples are less common.
Common Reagents and Conditions:
Nucleophiles: Such as , , and .
Solvents: Common solvents include , , and .
Catalysts: Depending on the reaction, catalysts like or may be used.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, reacting with an amine may produce a phosphonium salt with an amine substituent.
Wissenschaftliche Forschungsanwendungen
9-FLUORENYLTRIPHENYLPHOSPHONIUM BROMIDE has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of phosphonium ylides for Wittig reactions .
Polymer Chemistry: It serves as a photo-latent initiator in the polymerization of epoxides.
Material Science: It is utilized in the development of advanced materials, including and .
Wirkmechanismus
The mechanism of action of 9-FLUORENYLTRIPHENYLPHOSPHONIUM BROMIDE involves the formation of reactive intermediates, such as phosphonium ylides , which can participate in various chemical transformations. These intermediates are crucial in reactions like the Wittig reaction , where they react with carbonyl compounds to form alkenes .
Vergleich Mit ähnlichen Verbindungen
9-BROMOFLUORENE: A precursor in the synthesis of 9-FLUORENYLTRIPHENYLPHOSPHONIUM BROMIDE.
TRIPHENYLPHOSPHINE: Another key reagent used in the synthesis process.
BENZYLTRIPHENYLPHOSPHONIUM BROMIDE: A similar compound used in organic synthesis and polymer chemistry.
Uniqueness: 9-FLUORENYLTRIPHENYLPHOSPHONIUM BROMIDE is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile reagent in organic synthesis and material science applications.
Eigenschaften
Molekularformel |
C31H25BrP+ |
|---|---|
Molekulargewicht |
508.4 g/mol |
IUPAC-Name |
9H-fluoren-9-yl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C31H24P.BrH/c1-4-14-24(15-5-1)32(25-16-6-2-7-17-25,26-18-8-3-9-19-26)31-29-22-12-10-20-27(29)28-21-11-13-23-30(28)31;/h1-23,31H;1H/q+1; |
InChI-Schlüssel |
BHNPKGAMAZKCCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=CC=C5)C6=CC=CC=C6.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Diphenyl-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11945155.png)
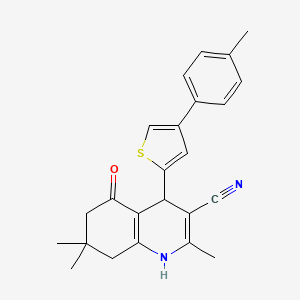

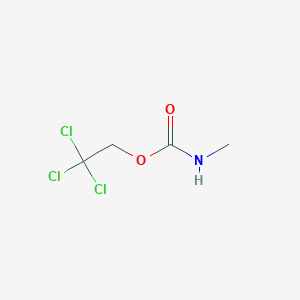
![N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B11945173.png)
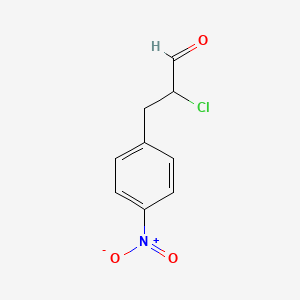
![5-[(3-Bromophenyl)amino]-5-oxopentanoic acid](/img/structure/B11945191.png)
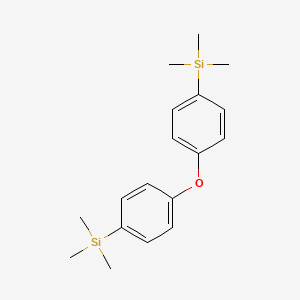



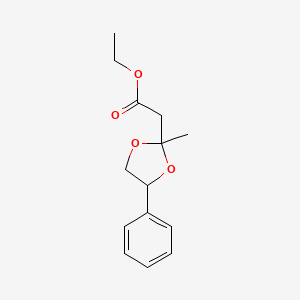
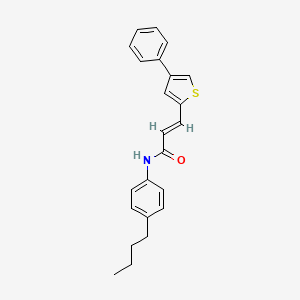
![Dimethyl 5-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]isophthalate](/img/structure/B11945219.png)
